Ganglioside GD1a

Description

Properties

IUPAC Name |

disodium;(5R)-5-acetamido-2-[6-[3-acetamido-2-[4-[(5R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)icos-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H152N4O39.2Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-51(100)50(90-60(105)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)46-118-80-69(111)67(109)72(57(43-94)120-80)123-82-71(113)78(129-86(84(116)117)39-53(102)62(88-48(4)98)77(128-86)65(107)55(104)41-92)74(59(45-96)122-82)124-79-63(89-49(5)99)75(66(108)56(42-93)119-79)125-81-70(112)68(110)73(58(44-95)121-81)126-85(83(114)115)38-52(101)61(87-47(3)97)76(127-85)64(106)54(103)40-91;;/h34,36,50-59,61-82,91-96,100-104,106-113H,6-33,35,37-46H2,1-5H3,(H,87,97)(H,88,98)(H,89,99)(H,90,105)(H,114,115)(H,116,117);;/q;2*+1/p-2/b36-34+;;/t50-,51+,52?,53?,54-,55-,56?,57?,58?,59?,61+,62+,63?,64-,65-,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,85?,86?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLDKTAXQZEVQN-CUEXFKMESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC([C@H](C(O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC([C@H](C(O6)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H150N4Na2O39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1910.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12707-58-3 | |

| Record name | Ganglioside, GD1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012707583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Dawn of a Sialylated Era: Unraveling the History of Ganglioside GD1a

A deep dive into the seminal discoveries that first brought Ganglioside GD1a to light, this technical guide illuminates the foundational research for scientists and drug development professionals. We explore the initial isolation, structural elucidation, and early functional hypotheses surrounding this critical component of neuronal architecture.

The story of this compound begins not with its own discovery, but with the broader identification of a new class of lipids. In 1942, the German scientist Ernst Klenk first isolated these sialic acid-containing glycosphingolipids from the ganglion cells of the brain, coining the term "ganglioside".[1] This foundational work set the stage for decades of research into the intricate world of neuronal lipids.

The Pivotal Year: 1963 - Isolation and Structural Elucidation

The year 1963 marked a significant turning point in ganglioside research. Two independent research groups, led by Richard Kuhn and Herbert Wiegandt, and Lars Svennerholm, published seminal works that laid the groundwork for our understanding of individual ganglioside structures, including GD1a.

Svennerholm, in his landmark paper on the chromatographic separation of human brain gangliosides, introduced a systematic nomenclature that is still widely used today.[2] He designated gangliosides based on their migration patterns on thin-layer chromatography (TLC), with "G" for ganglioside, "D" for disialo, and the subscript "1a" indicating its relative position.

Contemporaneously, Kuhn and Wiegandt were diligently working on unraveling the complex carbohydrate structures of these molecules. In their 1963 publication, "Die Konstitution der Ganglioside GII, GIII und GIV" (The Constitution of the Gangliosides GII, GIII, and GIV), they detailed the structural analysis of several gangliosides, which included the ganglioside that would come to be known as GD1a.[3] Their meticulous work, employing a combination of chemical degradation and enzymatic hydrolysis, was instrumental in defining the precise arrangement of the sugar and sialic acid residues.

Experimental Protocols of the Pioneers

The methodologies employed by these early researchers were foundational to the field of glycobiology. Below are detailed summaries of the key experimental protocols used in the initial isolation and characterization of this compound.

1. Extraction and Purification of Total Gangliosides:

The initial step involved the extraction of total lipids from brain tissue, a process largely based on the method developed by Folch and colleagues in 1957.[4]

-

Protocol:

-

Brain tissue was homogenized in a 2:1 (v/v) mixture of chloroform and methanol.

-

The homogenate was filtered to remove solid debris.

-

A salt solution (typically 0.1 M KCl) was added to the filtrate to induce phase separation.

-

The upper aqueous phase, containing the gangliosides, was carefully collected.

-

This crude ganglioside extract was then subjected to dialysis against distilled water to remove salts and other small molecule contaminants.

-

The dialyzed solution was lyophilized to obtain a crude ganglioside powder.

-

2. Separation of Individual Gangliosides by Thin-Layer Chromatography (TLC):

Svennerholm's 1963 paper was a masterclass in the application of TLC for separating the complex mixture of brain gangliosides.

-

Protocol:

-

Silica gel-coated glass plates were used as the stationary phase.

-

The crude ganglioside mixture was dissolved in a small volume of a suitable solvent and applied as a narrow band at the bottom of the TLC plate.

-

The plate was placed in a chromatography tank containing a solvent system. A common solvent system from that era was a mixture of chloroform, methanol, and 2.5 M ammonia (60:35:8, v/v/v) .

-

The solvent was allowed to ascend the plate by capillary action, separating the gangliosides based on their polarity.

-

After the solvent front reached a desired height, the plate was removed and dried.

-

The separated ganglioside bands were visualized by spraying with a resorcinol-HCl reagent and heating, which produced a characteristic purple color for sialic acid-containing compounds. GD1a would appear as a distinct band at a specific migration distance.

-

3. Structural Elucidation Techniques:

To determine the structure of the separated gangliosides, a combination of chemical and enzymatic methods was employed.

-

Neuraminidase Digestion:

-

Purpose: To determine the number and linkage of sialic acid residues.

-

Protocol: The isolated ganglioside was incubated with neuraminidase from Clostridium perfringens. This enzyme specifically cleaves terminal sialic acid residues. The products of the digestion were then analyzed by TLC to identify the resulting ganglioside (in the case of GD1a, treatment would yield GM1).

-

-

Periodate Oxidation:

-

Purpose: To determine the linkage position of the sialic acid residues.

-

Protocol: The ganglioside was treated with a mild solution of sodium periodate. This reagent specifically oxidizes vicinal diols. The consumption of periodate and the products formed provided information about the attachment points of the sialic acids. For GD1a, this would help confirm the presence of two sialic acid residues with distinct linkages.

-

-

Methylation Analysis:

-

Purpose: To determine the glycosidic linkages between the sugar residues.

-

Protocol: The hydroxyl groups of the ganglioside were methylated. The methylated ganglioside was then hydrolyzed, and the resulting partially methylated monosaccharides were analyzed by gas-liquid chromatography (GLC). The positions of the methyl groups indicated which hydroxyl groups were involved in glycosidic bonds.

-

-

Quantitative Analysis of Sialic Acid:

-

Purpose: To determine the molar ratio of sialic acid to other components.

-

Protocol: The resorcinol-HCl method, as described by Svennerholm, was a standard colorimetric assay. The isolated ganglioside was heated with the resorcinol reagent, and the absorbance of the resulting colored solution was measured spectrophotometrically. This allowed for the quantification of the sialic acid content.

-

Quantitative Data from Early Studies

While precise quantitative data from the very first isolations can be challenging to consolidate, Svennerholm's 1963 paper provided crucial insights into the relative abundance of different gangliosides in the human brain.

| Ganglioside | Percentage of Total Ganglioside Sialic Acid in Adult Human Brain[2] |

| GM1 | ~21% |

| GD1a | ~16% |

| GD1b | ~5% |

| GT1b | ~28% |

| Other | ~30% |

Table 1: Relative abundance of major gangliosides in the adult human brain as determined by Svennerholm in 1963. These values highlight that GD1a is one of the four major gangliosides in the central nervous system.

Early Hypotheses on Function and Signaling

In the initial stages of discovery, the precise functions of individual gangliosides like GD1a were largely unknown. However, their high concentration in the nervous system, particularly in neuronal membranes, strongly suggested a crucial role in neural function.[5] Early hypotheses centered on their potential involvement in:

-

Neuronal Excitability and Ion Flux: The anionic nature of the sialic acid residues led to speculation that gangliosides could influence the ionic environment at the cell surface, thereby modulating neuronal excitability and ion channel function.

-

Cell-Cell Recognition: The complex and diverse carbohydrate structures of gangliosides positioned them as prime candidates for mediating cell-cell recognition and adhesion in the developing nervous system.

-

Receptor Function: It was proposed that gangliosides might act as receptors for neurotransmitters or other signaling molecules, although specific examples were yet to be discovered.

While detailed signaling pathways involving GD1a were not elucidated at the time of its discovery, these early ideas laid the foundation for future research that would uncover its specific roles in neurodevelopment, synaptic plasticity, and as a receptor for various ligands, including myelin-associated glycoprotein (MAG).[6]

Visualizing the Discovery and Structure

To better understand the historical context and the molecular architecture of GD1a, the following diagrams illustrate the key concepts.

The discovery and characterization of this compound in the early 1960s was a monumental achievement in neurochemistry. The innovative use of chromatographic and analytical techniques by pioneers like Svennerholm, Kuhn, and Wiegandt not only revealed the structure of this complex molecule but also opened up new avenues of research into the role of glycosphingolipids in the nervous system. Their work continues to be the bedrock upon which our current understanding of ganglioside function in health and disease is built.

References

- 1. Quantitative estimation of gangliosides in senile human brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CHROMATOGRAPHIC SEPARATION OF HUMAN BRAIN GANGLIOSIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection and resolution of gangliosides in lipid extracts by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Gangliosides of the vertebrate nervous system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ganglioside GD1a: Structure, Ceramide Composition, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ganglioside GD1a, focusing on its intricate structure, the heterogeneity of its ceramide composition, detailed experimental protocols for its analysis, and its emerging role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of glycobiology, neurobiology, oncology, and drug development.

The Molecular Architecture of this compound

This compound is a complex glycosphingolipid that is particularly abundant in the nervous system of vertebrates.[1] It is classified as a disialoganglioside, belonging to the a-series of gangliosides.[2] Its structure consists of two main components: a hydrophilic oligosaccharide chain and a hydrophobic ceramide moiety that anchors the molecule to the outer leaflet of the cell membrane.[3]

The oligosaccharide headgroup of GD1a is a branched pentasaccharide containing:

-

One glucose (Glc) residue

-

Two galactose (Gal) residues

-

One N-acetylgalactosamine (GalNAc) residue

-

Two N-acetylneuraminic acid (Neu5Ac or sialic acid) residues[4]

The ceramide portion is composed of a long-chain sphingoid base, most commonly sphingosine (d18:1), linked to a fatty acid via an amide bond. The fatty acid composition of GD1a is heterogeneous and varies depending on the tissue and species. In mammalian brain, the predominant fatty acid is stearic acid (C18:0).

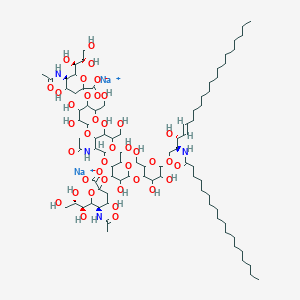

Figure 1: Molecular Structure of this compound.

Ceramide Composition of this compound

The ceramide moiety of GD1a exhibits significant structural diversity, which arises from variations in both the sphingoid base and the amide-linked fatty acid. This heterogeneity can influence the biophysical properties of the membrane and the biological functions of GD1a.

Fatty Acid Composition

While a definitive, universally applicable percentage breakdown is challenging due to variations across species and tissues, studies on brain gangliosides provide a representative profile. The fatty acid composition of GD1a is dominated by saturated fatty acids, with stearic acid (C18:0) being the most abundant.

| Fatty Acid | Notation | Approximate Abundance in Brain GD1a |

| Palmitic acid | C16:0 | Minor |

| Stearic acid | C18:0 | Major |

| Arachidic acid | C20:0 | Minor |

| Behenic acid | C22:0 | Trace |

| Lignoceric acid | C24:0 | Trace |

Note: The exact percentages can vary. This table represents a generalized composition based on available literature.

Sphingoid Base Composition

The long-chain base component of GD1a in the brain is primarily composed of sphingosine (d18:1) and eicosasphingosine (d20:1).

| Sphingoid Base | Notation | Approximate Abundance in Brain GD1a |

| Sphingosine | d18:1 | Major |

| Eicosasphingosine | d20:1 | Significant |

| Sphinganine | d18:0 | Minor |

Experimental Protocols

The analysis of this compound requires specialized techniques for its extraction, purification, and characterization.

Extraction and Purification of Gangliosides

This protocol describes a common method for the extraction and purification of a total ganglioside fraction from brain tissue.

Materials:

-

Brain tissue

-

Chloroform

-

Methanol

-

0.88% KCl solution

-

DEAE-Sephadex A-25 resin

-

C18 solid-phase extraction (SPE) cartridges

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Homogenization: Homogenize the brain tissue in chloroform:methanol (2:1, v/v).

-

Extraction: Stir the homogenate for several hours at room temperature to ensure complete lipid extraction.

-

Filtration: Filter the mixture to remove solid debris.

-

Partitioning: Add 0.2 volumes of 0.88% KCl to the filtrate to induce phase separation. The upper aqueous phase will contain the gangliosides.

-

Crude Ganglioside Isolation: Collect the upper phase and evaporate the solvent under reduced pressure.

-

DEAE-Sephadex Chromatography: Dissolve the crude ganglioside extract in chloroform:methanol:water (30:60:8, v/v/v) and apply it to a DEAE-Sephadex A-25 column equilibrated with the same solvent.

-

Elution: Wash the column with the starting solvent to remove neutral lipids and phospholipids. Elute the gangliosides with a salt gradient (e.g., 0.05 M to 0.5 M ammonium acetate in methanol).

-

Desalting: Desalt the ganglioside fraction using a C18 SPE cartridge.

-

Lyophilization: Lyophilize the purified ganglioside fraction to obtain a white powder.

Figure 2: Workflow for Ganglioside Extraction and Purification.

High-Performance Thin-Layer Chromatography (HPTLC) Analysis

HPTLC is a powerful technique for the separation and qualitative analysis of ganglioside mixtures.

Materials:

-

HPTLC silica gel 60 plates

-

Developing chamber

-

Chloroform, methanol, 0.25% aqueous CaCl2

-

Resorcinol-HCl reagent

-

Oven

Procedure:

-

Sample Application: Dissolve the purified ganglioside mixture in chloroform:methanol (1:1, v/v) and apply it as a small spot or band onto the HPTLC plate.

-

Plate Development: Place the HPTLC plate in a developing chamber saturated with a solvent system of chloroform:methanol:0.25% aqueous CaCl2 (60:35:8, v/v/v). Allow the solvent to ascend the plate.

-

Drying: After development, remove the plate and dry it thoroughly in an oven.

-

Visualization: Spray the plate with resorcinol-HCl reagent and heat it at 110°C for 10-15 minutes. Gangliosides will appear as purple bands. GD1a can be identified by its migration relative to known standards.

Mass Spectrometry for Ceramide Composition Analysis

Mass spectrometry (MS) is the definitive tool for elucidating the detailed ceramide structure of GD1a.

Procedure Outline:

-

Isolation of GD1a: Isolate the GD1a band from a preparative HPTLC plate or by using high-performance liquid chromatography (HPLC).

-

Hydrolysis (Optional, for fatty acid analysis by GC-MS): The purified GD1a can be subjected to acidic or alkaline hydrolysis to release the fatty acids and sphingoid bases.

-

Derivatization (for GC-MS): The released fatty acids are converted to their more volatile methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Direct Infusion MS/MS (for intact ceramide analysis): For the analysis of the intact ceramide, the purified GD1a is directly infused into a mass spectrometer. Tandem mass spectrometry (MS/MS) experiments are performed to fragment the molecule and obtain structural information about the fatty acid and sphingoid base.

Figure 3: Workflow for Ceramide Composition Analysis.

Role of GD1a in Cellular Signaling

This compound is not merely a structural component of the cell membrane; it is also an active participant in various signaling cascades, modulating cellular processes such as cell growth, differentiation, and adhesion.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

GD1a has been shown to interact with and modulate the activity of several receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR). By associating with RTKs in the plasma membrane, GD1a can influence receptor dimerization and autophosphorylation, thereby affecting downstream signaling pathways such as the Ras-MAPK and PI3K-Akt pathways.

Figure 4: GD1a Modulation of RTK Signaling.

Involvement in Cell Adhesion

GD1a also plays a role in cell adhesion processes by interacting with integrins and other cell adhesion molecules. This interaction can influence cell-matrix and cell-cell interactions, which are crucial for tissue development and maintenance, as well as in pathological conditions like cancer metastasis.

Conclusion

This compound is a multifaceted molecule with a complex structure and diverse biological functions. Its intricate carbohydrate headgroup and heterogeneous ceramide tail contribute to its ability to modulate fundamental cellular processes. A thorough understanding of its structure and function, facilitated by the detailed experimental protocols outlined in this guide, is essential for advancing our knowledge in neurobiology and for the development of novel therapeutic strategies targeting ganglioside-mediated pathways. Further research into the specific roles of different GD1a ceramide species will undoubtedly unveil new layers of complexity and biological significance.

References

An In-depth Technical Guide to the Biosynthesis of Ganglioside GD1a: Pathway and Key Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangliosides, a class of sialic acid-containing glycosphingolipids, are integral components of the outer leaflet of the plasma membrane in vertebrate cells. They are particularly abundant in the central nervous system, where they play crucial roles in cell-cell recognition, signal transduction, and modulation of membrane protein function. The ganglioside GD1a is one of the four major gangliosides found in the mammalian brain and is implicated in critical physiological processes, including the maintenance of myelin-axon integrity through its interaction with myelin-associated glycoprotein (MAG).[1] Dysregulation of ganglioside biosynthesis can lead to severe neurological disorders, highlighting the importance of understanding the intricate enzymatic pathways that govern their synthesis. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, with a focus on the key enzymes involved, their quantitative characteristics, and the experimental methodologies used for their study.

The GD1a Biosynthesis Pathway: A Stepwise Enzymatic Cascade

The biosynthesis of GD1a is a multi-step process that occurs primarily in the Golgi apparatus.[2] It begins with the synthesis of a ceramide backbone and proceeds through the sequential addition of monosaccharides by a series of specific glycosyltransferases. The pathway can be broadly categorized into the synthesis of the precursor ganglioside GM1, followed by the terminal sialylation to form GD1a.

The synthesis of GM1 is part of the "a-series" of gangliosides, which are characterized by a single sialic acid residue on the inner galactose. The pathway initiates with the formation of lactosylceramide from ceramide and UDP-glucose, catalyzed by Glucosylceramide Synthase (UGCG) , followed by the action of Lactosylceramide Synthase (B4GALT5/6) . The subsequent addition of a sialic acid residue by GM3 Synthase (ST3GAL5) produces GM3, the precursor for the a, b, and c-series gangliosides.[2][3] The addition of an N-acetylgalactosamine (GalNAc) residue to GM3 is a critical step catalyzed by GM2/GD2 Synthase (B4GALNT1) , forming GM2.[2][4] Finally, the addition of a galactose residue by GM1a/GD1b Synthase (B3GALT4) completes the synthesis of GM1.

The final and defining step in GD1a biosynthesis is the addition of a terminal α2-3 linked sialic acid to the non-reducing terminal galactose of GM1. This crucial reaction is catalyzed by specific sialyltransferases, primarily ST3Gal-II (encoded by the St3gal2 gene) and to a lesser extent, ST3Gal-III (encoded by the St3gal3 gene) .[1][5][6][7] Genetic studies in mice have demonstrated that while St3gal2-null mice show a significant reduction in GD1a levels, St3gal2/3-double-null mice exhibit a near-complete depletion of GD1a, confirming the redundant yet essential roles of these two enzymes in the brain.[1][5][6][7]

Figure 1: The GD1a Biosynthesis Pathway. This diagram illustrates the sequential enzymatic steps involved in the synthesis of this compound, starting from ceramide. Key enzymes are highlighted in colored ellipses.

Key Enzymes in GD1a Biosynthesis

A detailed understanding of the enzymes driving GD1a synthesis is critical for both basic research and therapeutic development. The following sections provide an overview of the key enzymes, their known quantitative properties, and expression patterns.

GM2/GD2 Synthase (B4GALNT1)

Function: Beta-1,4-N-acetylgalactosaminyltransferase 1 (B4GALNT1) is a pivotal enzyme that catalyzes the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc to GM3 and GD3, thereby producing GM2 and GD2, respectively.[2][8] The synthesis of GM2 is an essential step in the formation of the major a-series gangliosides, including GD1a. Loss-of-function mutations in the B4GALNT1 gene are associated with hereditary spastic paraplegia, underscoring its neurological importance.[9]

Quantitative Data:

| Enzyme | Substrate | Km | Vmax | Specific Activity | Source |

| Human B4GALNT1 | GM3 | - | - | 6.1 nmol/h/mg | [5] |

| Human B4GALNT1 | GD3 | - | - | 3.2 nmol/h/mg | [5] |

| Human B4GALNT1 | Lactosylceramide | - | - | <0.1 nmol/h/mg | [5] |

| Rat Liver Galactosyltransferase | UDP-Gal | 1.1 x 10⁻⁴ M | - | - | [10] |

| Rat Liver Galactosyltransferase | GM2 | 9.9 x 10⁻⁵ M | - | - | [10] |

Expression: B4GALNT1 is predominantly expressed in the Golgi apparatus of neurons throughout the central nervous system.[7][9] The Human Protein Atlas indicates high expression in the cerebral cortex, cerebellum, and basal ganglia.

ST3Gal-II (ST3GAL2)

Function: ST3 beta-galactoside alpha-2,3-sialyltransferase 2 (ST3GAL2) is a type II membrane protein that catalyzes the transfer of sialic acid from CMP-sialic acid to galactose-containing substrates.[1] In the context of GD1a biosynthesis, its primary role is the terminal sialylation of GM1.[1][11] It can also sialylate GD1b to form GT1b.

Quantitative Data:

| Enzyme | Substrate | Km | Vmax | Source |

| Human ST3GAL2 | Ganglioside GM1 | 0.87 mM | - | [1] |

| Human ST3GAL2 | Ganglioside GA1 | 0.46 mM | - | [1] |

| Human ST3GAL2 | Asialofetuin | 0.049 mM | - | [1] |

| Human ST3Gal-I | Type-III Acceptor | 5-50 µM | High | [3] |

| Human ST3Gal-II | Type-III Acceptor | - | - | [3] |

Expression: St3gal2 transcripts are expressed at moderately high levels in the mouse brain.[12] The Human Protein Atlas shows cytoplasmic and Golgi localization in most tissues, with notable expression in various brain regions including the cerebellum and amygdala.[4][6][8][13]

ST3Gal-III (ST3GAL3)

Function: ST3 beta-galactoside alpha-2,3-sialyltransferase 3 (ST3GAL3) also contributes to the terminal sialylation of GM1 to form GD1a, acting redundantly with ST3GAL2 in the brain.[1][5] Mutations in ST3GAL3 have been linked to intellectual disability, indicating its importance in cognitive function.[14]

Quantitative Data: Quantitative kinetic data for ST3GAL3 with ganglioside substrates is not as readily available as for ST3GAL2. However, studies on heterozygous St3gal3-deficient mice show a ~50% reduction in St3gal3 mRNA levels in the hippocampus, prefrontal cortex, and striatum.[15][16]

Expression: St3gal3 transcripts are expressed at levels comparable to St3gal2 in the mouse brain.[12]

Experimental Protocols

The study of ganglioside biosynthesis requires robust and sensitive experimental methodologies. This section details key protocols for the extraction, analysis, and enzymatic assay of the components of the GD1a pathway.

Ganglioside Extraction and Purification from Brain Tissue

This protocol is adapted from established methods for the isolation of gangliosides from brain tissue.[2][17]

Materials:

-

Brain tissue

-

Chloroform

-

Methanol

-

0.25% aqueous KCl

-

DEAE-Sephadex A-25 resin

-

C18 reverse-phase chromatography column

-

HPLC system with an amine-bonded silica column

Procedure:

-

Homogenization: Homogenize brain tissue in chloroform:methanol (1:1, v/v).

-

Lipid Extraction: Perform a Folch partition by adding 0.2 volumes of 0.25% KCl. Centrifuge to separate the phases.

-

Crude Ganglioside Isolation: Collect the upper aqueous phase containing the gangliosides.

-

DEAE-Sephadex Chromatography: Apply the crude ganglioside extract to a DEAE-Sephadex A-25 column equilibrated in chloroform:methanol:water (30:60:8, v/v/v). Elute with a salt gradient (e.g., ammonium acetate in methanol) to separate gangliosides from other lipids.

-

Desalting and Purification: Desalt the ganglioside fraction using a C18 reverse-phase column. Elute the gangliosides with methanol.

-

HPLC Purification: For isolation of individual gangliosides like GD1a, perform HPLC on an amine-bonded silica column. A typical gradient involves acetonitrile and a phosphate buffer.[2]

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. researchgate.net [researchgate.net]

- 3. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tissue expression of ST3GAL2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. mdpi.com [mdpi.com]

- 6. ST3GAL2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. B4GALNT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. Brain tissue expression of ST3GAL2 in amygdala - The Human Protein Atlas [proteinatlas.org]

- 9. Brain tissue expression of B4GALNT1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. Ganglioside biosynthesis. Characterization of uridine diphosphate galactose: GM2 galactosyltransferase in golgi apparatus from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overlapping and unique substrate specificities of ST3GAL1 and 2 during hematopoietic and megakaryocytic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sialylation regulates brain structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Brain tissue expression of ST3GAL2 in Cerebellum - The Human Protein Atlas [proteinatlas.org]

- 14. ST3GAL3 Mutations Impair the Development of Higher Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Haploinsufficiency of the Attention-Deficit/Hyperactivity Disorder Risk Gene St3gal3 in Mice Causes Alterations in Cognition and Expression of Genes Involved in Myelination and Sialylation [frontiersin.org]

- 16. Haploinsufficiency of the Attention-Deficit/Hyperactivity Disorder Risk Gene St3gal3 in Mice Causes Alterations in Cognition and Expression of Genes Involved in Myelination and Sialylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Function of ST3GAL2 and ST3GAL3 in GD1a Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide delineates the pivotal roles of the sialyltransferases ST3GAL2 (ST3Gal-II) and ST3GAL3 (ST3Gal-III) in the biosynthesis of the ganglioside GD1a. It focuses on their enzymatic functions, relative contributions, and the experimental evidence that has defined their necessity in nervous system glycobiology.

Introduction to this compound and Sialyltransferases

Gangliosides are sialic acid-containing glycosphingolipids that are particularly abundant in the plasma membranes of nerve cells, constituting a major fraction of brain glycans.[1][2] The four primary ganglioside structures in the mammalian brain—GM1, GD1a, GD1b, and GT1b—share a common tetrasaccharide core.[3][4] Their structural diversity and function are largely determined by the number and position of sialic acid residues.

GD1a is a major disialoganglioside in the brain, characterized by the presence of an α2–3-linked sialic acid on the terminal galactose of the GM1 ganglioside core.[1][3] The synthesis of this terminal sialic acid linkage is a critical step catalyzed by specific sialyltransferases. This document focuses on ST3GAL2 and ST3GAL3, two enzymes belonging to the β-galactoside alpha-2,3-sialyltransferase family, which are primarily responsible for the terminal sialylation of gangliosides to produce GD1a and GT1b.[1][3][5] Understanding their function is crucial for elucidating the roles of complex gangliosides in neural development, myelin stability, and neurological disorders.[6][7]

Core Enzymatic Function in GD1a Synthesis

The biosynthesis of GD1a occurs in the Golgi apparatus.[6][8] ST3GAL2 and ST3GAL3 are type II transmembrane proteins that function as glycosyltransferases.[8][9] Their primary role in this context is to catalyze the transfer of a sialic acid (N-acetylneuraminic acid, Neu5Ac) residue from a donor substrate, CMP-Neu5Ac, to an acceptor substrate.[6]

For GD1a synthesis, the specific reaction is: GM1 + CMP-Neu5Ac → GD1a + CMP

Both ST3GAL2 and ST3GAL3 recognize the terminal galactose residue of the ganglioside GM1 (Galβ1–3GalNAcβ1-4(NeuAcα2-3)Galβ1-4Glcβ1-1'Cer) and attach a sialic acid moiety via an α2-3 linkage.[6][10] While both enzymes can catalyze this reaction, in vivo studies have revealed a clear hierarchy and partial redundancy in their functions.[1][3]

In Vivo Functions: Evidence from Genetic Models

The precise in vivo roles and relative importance of ST3GAL2 and ST3GAL3 have been elucidated through the analysis of knockout mouse models. These studies have been instrumental in demonstrating that ST3GAL2 is the principal enzyme for GD1a synthesis in the brain, while ST3GAL3 provides a significant compensatory function.

-

St3gal2-null Mice: Mice lacking the St3gal2 gene exhibit a significant reduction in terminally sialylated gangliosides. Brains from these mice show approximately half the normal amount of GD1a and GT1b compared to wild-type mice.[2][3][4] This finding establishes ST3GAL2 as the primary sialyltransferase responsible for this modification in the brain.[3][11]

-

St3gal3-null Mice: In contrast, mice with a null mutation in the St3gal3 gene display a brain ganglioside profile that is indistinguishable from that of wild-type mice.[3] This suggests that under normal physiological conditions, ST3GAL3's role in GD1a synthesis is either minor or effectively compensated for by ST3GAL2.

-

St3gal2/3-double-null Mice: The most compelling evidence for their combined and essential role comes from double-knockout mice. Mice lacking both St3gal2 and St3gal3 are profoundly depleted (>95%) in GD1a and GT1b.[1][3][5] This dramatic reduction confirms that these two enzymes are collectively responsible for nearly all terminal α2-3 sialylation of gangliosides in the brain.[1][3] In these mice, the precursor gangliosides GM1 and GD1b accumulate, further supporting the enzymatic block.[3]

Data Presentation

Table 1: Effect of St3gal Gene Disruption on Brain Ganglioside Levels in Mice

| Genotype | GD1a Level (% of Wild-Type) | GT1b Level (% of Wild-Type) | Key Phenotype |

| Wild-Type | 100% | 100% | Normal |

| St3gal2-null | ~50%[1][3][4] | ~50%[1][3][4] | Significant reduction in terminal sialylation |

| St3gal3-null | ~100%[3] | ~100%[3] | Normal ganglioside profile |

| St3gal2/3-double-null | <5%[1][2][3] | <5%[1][2][3] | Profound depletion of GD1a and GT1b |

Table 2: Substrate Specificity and Kinetic Parameters of Human ST3GAL2

| Substrate | Product | Km Value | Notes |

| Ganglioside GM1 | This compound | 0.87 mM[6] | Primary pathway for GD1a synthesis. |

| Ganglioside GD1b | Ganglioside GT1b | - | A key reaction for GT1b synthesis.[6] |

| Asialo-GM1 (GA1) | Ganglioside GM1b | 0.46 mM[6] | Synthesizes the minor brain ganglioside GM1b. |

| Asialofetuin | Sialylated Asialofetuin | 0.049 mM[6] | Demonstrates activity on O-glycans, though lower than on glycolipids. |

Table 3: Relative Expression of ST3GAL2 and ST3GAL3 in Human Tissues

| Gene | Brain Expression | General Expression Pattern |

| ST3GAL2 | High[8] | High expression in the brain and adrenal gland. Cytoplasmic expression is observed in most tissues.[12][13] |

| ST3GAL3 | Moderate | Widely expressed, with notable levels in the brain, gonads, and intestine.[14][15] |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon the foundational studies of ST3GAL2 and ST3GAL3 function.

5.1. Ganglioside Extraction and Analysis

This protocol outlines the standard procedure for analyzing brain ganglioside composition.

-

Tissue Homogenization: Brain tissue is homogenized in a 2:1 (v/v) mixture of chloroform:methanol.

-

Lipid Extraction: The homogenate is subjected to Folch partitioning by adding water to achieve a final ratio of chloroform:methanol:water of 8:4:3. After centrifugation, the upper aqueous phase containing gangliosides is collected.

-

Purification: The crude ganglioside extract is purified using reverse-phase C18 solid-phase extraction columns to remove salts and other contaminants.

-

Thin-Layer Chromatography (TLC): Purified gangliosides are separated on high-performance TLC plates. The plate is developed in a solvent system such as chloroform:methanol:0.2% aqueous CaCl₂ (e.g., 50:40:10, v/v/v).

-

Visualization and Quantification: Ganglioside bands are visualized by staining with resorcinol-HCl reagent, which is specific for sialic acids. The density of the bands is quantified using a densitometer to determine the relative abundance of each ganglioside species.[1]

-

Mass Spectrometry (MS): For unambiguous identification and quantification of isomeric gangliosides (e.g., GD1a vs. GD1b), samples are often permethylated and analyzed by electrospray ionization mass spectrometry (ESI-MS).[3]

5.2. Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Total RNA is isolated from brain tissue using TRIzol reagent or a commercial kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed via gel electrophoresis.

-

Reverse Transcription: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Gene-specific primers for St3gal2, St3gal3, and a reference gene (e.g., Gapdh, Actb) are used.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

5.3. Protein Expression Analysis by Western Blotting

-

Protein Extraction: Tissues are homogenized in RIPA buffer containing protease inhibitors. The lysate is centrifuged, and the supernatant containing total protein is collected.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Electrotransfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific to ST3GAL2 or ST3GAL3.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Logical Relationship of Enzyme Function

The data from genetic models reveal a clear functional relationship between ST3GAL2 and ST3GAL3 in the brain. ST3GAL2 performs the majority of GD1a synthesis, while ST3GAL3 acts as a capable, but secondary, contributor. Their roles are largely redundant, as the loss of both is required to virtually eliminate the synthesis of GD1a and GT1b.

Conclusion

The sialyltransferases ST3GAL2 and ST3GAL3 are collectively essential for the synthesis of the major brain this compound.[1][3] Through elegant genetic studies, ST3GAL2 has been identified as the principal enzyme driving this reaction in vivo, with ST3GAL3 providing a crucial compensatory capacity.[3] The profound neurological deficits observed in mice lacking both enzymes underscore the importance of terminally sialylated gangliosides for proper nervous system function. For researchers and drug developers, these enzymes represent potential targets for modulating ganglioside expression in the context of neurodegenerative diseases, myelin disorders, and certain cancers where aberrant glycosylation is implicated.[16][17] Future work may focus on the differential regulation of these two genes and the specific protein-protein interactions that modulate their activity within the Golgi apparatus.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Biosynthesis of the major brain gangliosides GD1a and GT1b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the major brain gangliosides GD1a and GT1b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. genecards.org [genecards.org]

- 9. ST3GAL3 ST3 beta-galactoside alpha-2,3-sialyltransferase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Reactome | ST3GAL2,3 transfer Neu5Ac to gangliosides [reactome.org]

- 11. researchgate.net [researchgate.net]

- 12. Tissue expression of ST3GAL2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 13. Tissue expression of ST3GAL2 - Summary - The Human Protein Atlas [v22.proteinatlas.org]

- 14. Integrative View of α2,3-Sialyltransferases (ST3Gal) Molecular and Functional Evolution in Deuterostomes: Significance of Lineage-Specific Losses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BioGPS - your Gene Portal System [biogps.org]

- 16. ST3GAL2 knock-down decreases tumoral character of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology [frontiersin.org]

Ganglioside GD1a Expression in the Central vs. Peripheral Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangliosides, sialic acid-containing glycosphingolipids, are critical components of the vertebrate nervous system, playing pivotal roles in cell signaling, cell-to-cell recognition, and axon-myelin interactions. Among the major brain gangliosides, GD1a is of particular interest due to its differential expression and specific functions in both the central nervous system (CNS) and the peripheral nervous system (PNS). This technical guide provides an in-depth overview of GD1a expression, its role in signaling pathways, and detailed methodologies for its study.

Data Presentation: Quantitative Analysis of GD1a and Total Gangliosides

The concentration of gangliosides, and specifically GD1a, varies significantly between the CNS and PNS, and even between different regions within each system. The following tables summarize available quantitative data to facilitate a comparative analysis.

| Tissue | Ganglioside Measured | Concentration | Reference |

| Central Nervous System | |||

| Human Spinal Cord | Total Gangliosides | 0.80 ± 0.03 µmol sialic acid/g fresh tissue | [1] |

| Human Cerebral White Matter | GD1a | Low proportion relative to other gangliosides | [1] |

| Human Frontal Cortex (70 years) | Total Gangliosides | 3.18 µmol bound Neu5Ac/g of tissue | |

| Human Temporal Cortex (70 years) | Total Gangliosides | 3.45 µmol Neu5Ac/g of tissue | |

| Peripheral Nervous System | |||

| Human Cauda Equina | Total Gangliosides | 0.40 ± 0.02 µmol/g fresh tissue | [1] |

| Human Femoral Nerve | Total Gangliosides | 0.23 ± 0.01 µmol/g fresh tissue | [1] |

| Human Ventral Spinal Roots | GalNAc-GD1a | 2.22 ± 0.35 µg/g wet tissue | [2] |

| Bovine Ventral Spinal Roots | GalNAc-GD1a | 7.71 ± 0.49 µg/g wet tissue | [2] |

| Human Sensory vs. Motor Nerves | Total Gangliosides | 30% higher in sensory than motor nerves | [1] |

Note: Direct quantitative comparisons of GD1a concentration are limited in the literature. Much of the available data focuses on the relative abundance of different ganglioside species.

Distribution and Cellular Localization

Central Nervous System:

In the adult mouse CNS, GD1a is predominantly found in gray matter, with specific expression in certain brain nuclei and tracts.[3] Strong immunoreactivity for GD1a is observed in all layers of the olfactory bulb, cerebral cortex, and in various amygdaloid nuclei.[3] In contrast, GM1 is more prevalent in white matter tracts.[3] Studies in adult human brains have shown a decrease in GD1a levels with aging in the frontal cortex and hippocampus.[4][5]

Peripheral Nervous System:

In the PNS, GD1a is expressed in both motor and sensory nerves.[6] However, some studies using high-affinity monoclonal antibodies have shown a preferential staining of motor fibers by certain anti-GD1a antibodies, which may explain the association of anti-GD1a antibodies with motor neuropathies like Acute Motor Axonal Neuropathy (AMAN).[6][7] Immunohistochemical studies have localized GD1a-related gangliosides to the nodes of Ranvier in ventral roots.[8]

Signaling Pathways Involving GD1a

A critical signaling pathway involving GD1a is the inhibition of axon regeneration mediated by Myelin-Associated Glycoprotein (MAG).

MAG-GD1a Signaling in Axon Growth Inhibition

Myelin-associated glycoprotein (MAG), a component of CNS myelin, binds to GD1a on the axonal membrane. This interaction triggers a signaling cascade that leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates its downstream effector, Rho-associated kinase (ROCK). ROCK activation ultimately leads to the phosphorylation of downstream targets that regulate the actin cytoskeleton, resulting in growth cone collapse and inhibition of axon outgrowth.[9][10][11]

Experimental Protocols

Ganglioside Extraction from Nervous Tissue (Modified Folch Method)

This protocol describes the extraction of gangliosides from brain or peripheral nerve tissue.

Materials:

-

Nervous tissue (e.g., brain cortex, sciatic nerve)

-

Chloroform

-

Methanol

-

Distilled water

-

Potassium chloride (KCl) solution (0.88%)

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Procedure:

-

Homogenization: Homogenize the tissue in 19 volumes of chloroform:methanol (2:1, v/v) to a final volume of 20 times the tissue weight.

-

Filtration: Filter the homogenate through a sintered glass funnel to remove solid residues.

-

Partitioning: Add 0.2 volumes of 0.88% KCl to the filtrate. Mix vigorously and centrifuge at low speed to separate the phases.

-

Collection of Upper Phase: Carefully collect the upper aqueous phase, which contains the gangliosides.

-

Re-extraction: Re-extract the lower organic phase with a small volume of theoretical upper phase (chloroform:methanol:0.88% KCl, 3:48:47, by volume) to maximize ganglioside recovery.

-

Pooling and Dialysis: Pool the upper phases and dialyze extensively against cold distilled water for 2-3 days to remove salts and other small molecules.

-

Lyophilization: Lyophilize the dialyzed ganglioside solution to obtain a crude ganglioside powder.

Quantification of GD1a by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of GD1a from a purified ganglioside mixture.

Materials:

-

Purified ganglioside extract

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., µBondapak RP-18)

-

Acetonitrile

-

5 mM Phosphate buffer (pH 7.0)

-

GD1a standard

Procedure:

-

Sample Preparation: Dissolve the purified ganglioside extract and GD1a standard in the mobile phase.

-

HPLC Conditions:

-

Column: Reversed-phase C18

-

Mobile Phase: A gradient of acetonitrile in 5 mM phosphate buffer. The specific gradient will depend on the column and system used and should be optimized.

-

Flow Rate: Typically 1-2 mL/min.

-

Detection: UV absorbance at 195-205 nm.

-

-

Standard Curve: Inject known concentrations of the GD1a standard to generate a standard curve of peak area versus concentration.

-

Sample Analysis: Inject the ganglioside extract and record the chromatogram.

-

Quantification: Identify the GD1a peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of GD1a in the sample by comparing its peak area to the standard curve.

Immunohistochemistry for GD1a in Nervous Tissue

This protocol outlines the steps for visualizing the localization of GD1a in paraffin-embedded nervous tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-GD1a monoclonal antibody

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (3 minutes), 70% (3 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in 10 mM citrate buffer (pH 6.0).

-

Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

-

Allow to cool to room temperature.

-

-

Blocking:

-

Rinse slides in PBS.

-

Incubate with blocking solution for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the anti-GD1a primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides in PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

-

Signal Amplification:

-

Rinse slides in PBS.

-

Incubate with ABC reagent for 30-60 minutes at room temperature.

-

-

Visualization:

-

Rinse slides in PBS.

-

Incubate with DAB substrate until the desired brown color intensity develops.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Experimental Workflows

Workflow for Ganglioside Analysis

Workflow for Immunohistochemical Staining

Conclusion

The differential expression and specific signaling roles of ganglioside GD1a in the central and peripheral nervous systems underscore its importance in neuronal function and pathology. While quantitative data on GD1a concentration remains somewhat limited, the available information, combined with detailed localization studies, provides a valuable framework for understanding its contributions to nervous system biology. The methodologies outlined in this guide offer robust approaches for the further investigation of GD1a, which will be crucial for the development of novel therapeutic strategies for neurological disorders.

References

- 1. Gangliosides and allied glycosphingolipids in human peripheral nerve and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GalNAc-GD1a is localized specifically in ventral spinal roots, but not in dorsal spinal roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Distribution of Major Brain Gangliosides in the Adult Mouse Central Nervous System | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Ganglioside GM1 and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Localization of major gangliosides in the PNS: implications for immune neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GalNAc-GD1a in human peripheral nerve: target sites of anti-ganglioside antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Axon growth inhibition by RhoA/ROCK in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Axon growth inhibition by RhoA/ROCK in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ganglioside GD1a in Glial Cell Function and Myelination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganglioside GD1a, a sialic acid-containing glycosphingolipid enriched in the nervous system, is emerging as a critical modulator of glial cell function and myelination. This technical guide provides an in-depth analysis of the current understanding of GD1a's role, focusing on its signaling pathways, its impact on oligodendrocyte progenitor cell (OPC) maturation, and its interaction with key myelin proteins. We present a synthesis of quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction

Gangliosides are integral components of the outer leaflet of the plasma membrane in vertebrate cells, with particularly high concentrations in the central and peripheral nervous systems.[1][2][3][4] Among the major brain gangliosides, which include GM1, GD1a, GD1b, and GT1b, GD1a has been identified as a key player in various neural processes, including axon-myelin stability and the regulation of glial cell behavior.[1][5][6] This guide focuses specifically on the multifaceted functions of GD1a in modulating glial cells—particularly oligodendrocytes, Schwann cells, astrocytes, and microglia—and its direct and indirect contributions to the complex process of myelination and remyelination. Understanding the intricate mechanisms by which GD1a exerts its effects is paramount for developing novel therapeutic strategies for demyelinating diseases such as multiple sclerosis (MS).

Quantitative Data on GD1a's Effects on Glial Cells and Myelination

The following tables summarize key quantitative findings from studies investigating the impact of this compound on various aspects of glial cell function and myelination.

Table 1: Effect of GD1a on Oligodendrocyte Progenitor Cell (OPC) Behavior

| Parameter | Experimental Condition | Result | Reference |

| OPC Proliferation | GD1a exposure on fibronectin (Fn) | Enhanced proliferation (p = 0.033, n = 3) | [7] |

| OPC Migration | GD1a exposure | Decreased migration (p = 0.009, n = 3) | [7] |

| OPC Adhesion | Preincubation of OPCs with GD1a | Reduced adhesion to Fn (p = 0.010, n = 3) and PLL (p = 0.004, n = 3) | [7][8] |

| OPC Adhesion | Preincubation of Fn with GD1a | Reduced adhesion of OPCs to Fn by 50% (p = 0.034, n = 3) | [7][8] |

Table 2: GD1a's Role in Overcoming Myelination Inhibition

| Experimental Model | Condition | Outcome | p-value | Reference |

| DRGN-OLG cocultures | Aggregated Fn + GD1a | Increased percentage of myelinated axons | p = 0.008 (n=3) | [7] |

| Organotypic cerebellar slice cultures | Lysolecithin-induced demyelination + GD1a | Enhanced remyelination at 14 and 21 days | - | [8] |

| Cuprizone animal model | GD1a treatment | Stimulates OPC proliferation and maturation, promoting remyelination | - | [1] |

Signaling Pathways Involving GD1a in Glial Cells

This compound influences glial cell function through intricate signaling pathways. A key mechanism involves its ability to counteract the inhibitory effects of certain extracellular matrix components, such as fibronectin (Fn), on myelination.

The GD1a-PKA-CREB Signaling Pathway in Oligodendrocytes

In the context of demyelinating lesions where fibronectin aggregates can impede remyelination, exogenous GD1a has been shown to overcome this inhibition.[7][9] GD1a activates a Protein Kinase A (PKA)-dependent signaling pathway.[7][9] This activation leads to the increased phosphorylation of the transcription factor cAMP response element-binding protein (CREB).[7][9] The activation of this pathway ultimately promotes OPC maturation and myelin membrane formation.[7][9] The effects of GD1a can be mimicked by PKA activators and abolished by PKA inhibitors, confirming the central role of this pathway.[7][9]

Caption: GD1a overcomes fibronectin-mediated inhibition of myelination via the PKA-CREB pathway.

GD1a as a Ligand for Myelin-Associated Glycoprotein (MAG)

Myelin-associated glycoprotein (MAG, Siglec-4) is a transmembrane protein expressed on the innermost wrap of the myelin sheath that plays a crucial role in axon-myelin stability.[5][6] GD1a, along with GT1b, serves as a primary functional ligand for MAG on the axonal surface.[5][10][11][12][13][14][15] This interaction is critical for maintaining the integrity of the axon-myelin unit.[5] The binding of MAG to GD1a and GT1b on the axon can also inhibit axon outgrowth, a mechanism that is important for stabilizing neuronal circuits but can be detrimental to regeneration after injury.[6][15] The specificity of this interaction is high, as MAG binds avidly to GD1a and GT1b but not to structurally similar gangliosides like GM1 and GD1b.[5]

Caption: GD1a on the axon binds to MAG on the myelin sheath, promoting axon-myelin stability.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to study the role of GD1a.

Ganglioside Extraction and Analysis

A common method for ganglioside analysis involves liquid chromatography-mass spectrometry (LC-MS).

Protocol: Ganglioside Extraction and LC-MS Analysis from Cell Lines [16][17]

-

Cell Lysis: Lyse cells in a 50 mM ammonium bicarbonate (ABC) buffer using zirconium beads and sonication on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Homogenate Centrifugation: Centrifuge the homogenate and collect the supernatant for sphingolipid extraction.

-

Sphingolipid Extraction: Employ a liquid-liquid partitioning method. Absolute methanol has been shown to yield better recovery compared to conventional Folch extraction methods for cell lines.

-

LC-MS Analysis: Analyze the extracted gangliosides using LC-MS with negative mode detection. A ZIC-HILIC column can be used for optimal separation of ganglioside isomers.

Caption: Experimental workflow for ganglioside extraction and analysis using LC-MS.

In Vitro Myelination Assays

Protocol: Dorsal Root Ganglion Neuron (DRGN) - Oligodendrocyte (OLG) Coculture [7][18]

-

Neuron Culture: Isolate dorsal root ganglia from rodent embryos and culture until maturation (typically 3 weeks).

-

OPC Isolation: Isolate OPCs from postnatal day 1-3 rodent pups.

-

Coculture: Add the isolated OPCs to the mature DRGN cultures.

-

Treatment: Introduce experimental conditions, such as aggregated fibronectin with or without GD1a.

-

Analysis: After a period of time to allow for myelination (e.g., 10-18 days), fix and stain the cultures for myelin markers (e.g., myelin basic protein, MBP) and neuronal markers to quantify the percentage of myelinated axons.

In Vivo Demyelination and Remyelination Models

Protocol: Cuprizone-Induced Demyelination Model [1][7]

-

Demyelination Induction: Feed mice a diet containing cuprizone for a specified period (e.g., 5 weeks) to induce demyelination, particularly in the corpus callosum.

-

Treatment: Administer GD1a or a vehicle control during the remyelination phase (after cessation of the cuprizone diet).

-

Tissue Analysis: Perfuse the animals and collect brain tissue at various time points.

-

Immunohistochemistry: Perform immunohistochemical staining for markers of OPCs (e.g., PDGFRα), mature oligodendrocytes (e.g., CC1), and myelin (e.g., MBP) to assess the extent of remyelination.

Role of GD1a in Other Glial Cells

While the role of GD1a is most extensively studied in oligodendrocytes and their interaction with axons, emerging evidence suggests its involvement in the function of other glial cells.

-

Astrocytes and Microglia: Gangliosides, in general, are known to regulate microglial activation and cytokine-mediated immune responses.[12][19] The specific roles of GD1a in astrocyte and microglia function, particularly in the context of neuroinflammation and myelination, are areas of active investigation. Dysregulation of ganglioside metabolism can lead to aberrant neuroinflammation, which involves both astrocytes and microglia.

Conclusion and Future Directions

This compound is a critical regulator of glial cell function and myelination. Its ability to promote OPC maturation and overcome inhibitory signals in the microenvironment of demyelinated lesions highlights its therapeutic potential. Furthermore, its role as a ligand for MAG underscores its importance in maintaining the long-term stability of myelinated axons.

Future research should focus on elucidating the precise molecular interactions of GD1a with cell surface receptors on various glial cell types, further defining its role in astrocyte and microglial function, and exploring the downstream signaling cascades in greater detail. The development of targeted delivery systems for GD1a to sites of CNS injury could pave the way for novel regenerative therapies for demyelinating diseases.

References

- 1. Gangliosides in nervous system development, regeneration, and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganglioside Extraction, Purification and Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Brain gangliosides in axon-myelin stability and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gangliosides of the vertebrate nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GD1a Overcomes Inhibition of Myelination by Fibronectin via Activation of Protein Kinase A: Implications for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GD1a Overcomes Inhibition of Myelination by Fibronectin via Activation of Protein Kinase A: Implications for Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myelin-associated glycoprotein and complementary axonal ligands, gangliosides, mediate axon stability in the CNS and PNS: Neuropathology and behavioral deficits in single- and double-null mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Aberrant Ganglioside Functions to Underpin Dysregulated Myelination, Insulin Signalling, and Cytokine Expression: Is There a Link and a Room for Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Gangliosides are neuronal ligands for myelin-associated glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. zora.uzh.ch [zora.uzh.ch]

An In-depth Technical Guide to the Ganglioside GD1a Signaling Cascade and its Downstream Effectors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangliosides, sialic acid-containing glycosphingolipids, are integral components of the outer leaflet of the plasma membrane, particularly abundant in the nervous system.[1][2][3][4][5] These molecules are not merely structural components but are crucial players in cell signaling, modulating a variety of cellular processes including cell growth, differentiation, adhesion, and apoptosis.[3][6] Ganglioside GD1a, a major disialoganglioside in the brain, has emerged as a significant regulator of diverse signaling pathways implicated in both physiological and pathological conditions, including cancer, neurodegenerative diseases, and immune responses.[1][2][7][8] This technical guide provides a comprehensive overview of the GD1a signaling cascade, its downstream effectors, and detailed experimental protocols to facilitate further research and therapeutic development.

The this compound Signaling Cascade

This compound exerts its influence on cellular signaling primarily through its localization within lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids.[1] Within these rafts, GD1a can directly and indirectly interact with and modulate the function of various signaling receptors, most notably Receptor Tyrosine Kinases (RTKs).[1][4][9] The effect of GD1a on RTK signaling can be either inhibitory or stimulatory, depending on the specific receptor, cell type, and the surrounding molecular context.[9]

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

GD1a has been shown to modulate the activity of several key RTKs:

-

Epidermal Growth Factor Receptor (EGFR): In some contexts, GD1a can enhance EGFR signaling. It has been reported to increase EGF binding and promote EGFR dimerization, leading to enhanced autophosphorylation and activation of downstream pathways like the MAPK cascade.[10] Conversely, in certain cancer cell lines, such as human neuroblastoma, exogenous GD1a has an inhibitory effect on EGF-induced EGFR phosphorylation and cell proliferation.[1][11]

-

c-Met (Hepatocyte Growth Factor Receptor): GD1a has been demonstrated to suppress HGF-induced c-Met phosphorylation in human hepatoma cells, thereby inhibiting cell scattering and motility.[1]

-

TrkA (Nerve Growth Factor Receptor): While GM1 is a more established activator of TrkA, the overall ganglioside environment, including the presence of GD1a, can influence neurotrophin signaling.[2]

Downstream Effector Pathways

The modulation of RTKs and other membrane proteins by GD1a triggers a cascade of downstream signaling events. Key effector pathways influenced by GD1a include:

-

FAK/Akt Pathway: In renal cell carcinoma, high expression of GD1a is associated with reduced Focal Adhesion Kinase (FAK) and Akt signaling, leading to decreased drug resistance, invasion, and adhesion.[1] Akt, a serine/threonine kinase, is a central node in signaling pathways that regulate cell survival, growth, and proliferation.

-

RhoA Pathway: In the nervous system, GD1a, along with GT1b, can mediate the inhibitory signals of myelin-associated glycoprotein (MAG) on axon outgrowth through the activation of the small GTPase RhoA.[2] RhoA activation leads to downstream signaling that results in growth cone collapse and inhibition of axonal regeneration.

-

MAPK/ERK Pathway: By modulating EGFR activity, GD1a can influence the Ras/MAPK/ERK pathway, which is critically involved in cell cycle progression, proliferation, and migration.[1]

-

NF-κB Pathway: In the context of the immune system, GD1a can interfere with the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like IFNγ and IL-2.[4] This can lead to a shift from a Th1 to a Th2 immune response.

Modulation of Ion Channels

GD1a can also directly influence the function of ion channels. It has been shown to increase the excitability of voltage-dependent sodium channels by causing a hyperpolarizing shift in their steady-state activation, without affecting single-channel conductance.[12] This modulation of ion channel activity can have significant effects on neuronal excitability.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on GD1a signaling.

Table 1: Inhibitory Effects of Gangliosides on Neuroblastoma Cell Proliferation and EGFR Phosphorylation

| Ganglioside | IC50 for Cell Proliferation (μM) | EGFR Phosphorylation Inhibition (Ratio) |

| GT1B | 117 ± 26 | 4.09 |

| GM3 | 255 ± 29 | 4.87 |

| GD1a | 425 ± 44 | 6.7 |

| GM1 | Not Determined | 8.3 |

| Data from a study on the N-myc amplified human neuroblastoma cell line NBL-W. A lower EGFR phosphorylation ratio indicates greater inhibitory activity.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the GD1a signaling cascade.

Protocol 1: Ganglioside Extraction and Quantification

This protocol describes the extraction and purification of gangliosides from tissues or cells for subsequent analysis.

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

DEAE-Sephadex A-25 resin

-

Sodium acetate

-

tC18 solid-phase extraction cartridge

-

High-Performance Liquid Chromatography (HPLC) system with an amine-bonded silica column

-

Acetonitrile

-

Sodium phosphate buffer

Procedure:

-

Homogenization and Lipid Extraction:

-

Homogenize the tissue or cell pellet in chloroform/methanol (1:1, v/v).

-

Add water to achieve a final chloroform/methanol/water ratio of 8:4:3 (v/v/v).

-

Centrifuge to separate the phases. The lower phase contains the lipids, including gangliosides.

-

-

DEAE-Sephadex Anion-Exchange Chromatography:

-

Apply the dried lipid extract, redissolved in chloroform/methanol/water (30:60:8, v/v/v), to a DEAE-Sephadex A-25 column equilibrated in the same solvent.

-

Wash the column with the starting solvent to elute neutral lipids.

-

Elute the gangliosides with a stepwise gradient of sodium acetate in the same solvent system.

-

-

Reverse-Phase Chromatography:

-

Pre-wash a tC18 solid-phase extraction cartridge with methanol, methanol-water (1:1), and then chloroform-methanol-water (2:43:55).

-

Load the ganglioside fraction from the DEAE column.

-

Wash the column with chloroform-methanol-water (2:43:55) and then methanol-water (1:1).

-

Elute the purified gangliosides with methanol.[13]

-

-

Quantification by HPLC:

-

Prepare HPLC solvents: Solvent A (acetonitrile/5 mM aqueous sodium phosphate buffer pH 5.6, 83:17) and Solvent B (acetonitrile/20 mM sodium phosphate buffer, pH 5.6, 1:1).

-

Equilibrate an amine-bonded silica HPLC column with 100% Solvent A.

-

Inject the purified ganglioside sample and elute with a gradient of Solvent B.

-

Monitor the effluent at 215 nm for quantification.[13]

-

Protocol 2: Immunofluorescence Staining for GD1a Localization

This protocol details the visualization of GD1a in cultured cells.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Blocking solution (e.g., 2% BSA in PBS)

-

Anti-GD1a primary antibody

-

Fluorophore-conjugated secondary antibody

-

Mounting medium with DAPI

Procedure:

-

Cell Fixation:

-

Wash cells briefly with PBS.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Rinse the coverslips three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the anti-GD1a primary antibody in the blocking solution.

-

Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the coverslips three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.

-

-

Mounting and Visualization:

-

Wash the coverslips three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the staining using a fluorescence microscope.[12]

-

Protocol 3: Co-Immunoprecipitation (Co-IP) of GD1a and Receptor Tyrosine Kinases

This protocol is for investigating the physical interaction between GD1a and RTKs.

Materials:

-

Cell lysate

-

Co-IP lysis buffer (non-denaturing)

-

Anti-GD1a antibody or anti-RTK antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis:

-

Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with the primary antibody (either anti-GD1a or anti-RTK) for 1-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., blot for the RTK if you immunoprecipitated with anti-GD1a).

-

Protocol 4: Western Blot for Akt Phosphorylation

This protocol is to assess the activation of the Akt signaling pathway in response to GD1a treatment.

Materials:

-

Cell lysates from GD1a-treated and control cells

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation and SDS-PAGE:

-

Lyse cells and determine protein concentration.

-

Denature protein lysates in SDS-PAGE sample buffer.

-

Separate proteins by size using SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-